molecular formula C21H28N2O4S B15282667 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B15282667
M. Wt: 404.5 g/mol
InChI Key: WXMDKVITNATCEQ-UHFFFAOYSA-N
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Description

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two ethoxy groups and a sulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process typically involves the following steps:

    Cyclization Reaction: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines.

    Deprotection: The protected piperazines are then deprotected using reagents like PhSH (thiophenol).

    Intramolecular Cyclization: The deprotected piperazines undergo selective intramolecular cyclization to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Industrial Chemistry: This compound is utilized in the synthesis of other complex organic molecules.

    Biological Research: It serves as a tool for studying various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to target proteins, while the piperazine ring facilitates the compound’s stability and bioavailability. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be compared with other piperazine derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C21H28N2O4S/c1-4-26-19-9-7-6-8-18(19)22-12-14-23(15-13-22)28(24,25)21-16-17(3)10-11-20(21)27-5-2/h6-11,16H,4-5,12-15H2,1-3H3

InChI Key

WXMDKVITNATCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC

Origin of Product

United States

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